![molecular formula C15H18ClN3O4S B2872018 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-26-8](/img/structure/B2872018.png)
3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Anticancer Activity
Research has identified compounds related to imidazolidine-2,4-dione as having potential anticancer properties. One study focused on the synthesis of N-substituted indole derivatives involving thiazolidine-2,4-dione, which displayed significant anticancer activity against MCF-7 human breast cancer cell lines (Kumar & Sharma, 2022). This highlights the potential of imidazolidine derivatives in cancer therapy.
Enzyme Inhibition
Compounds with a structure similar to 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and evaluated for their ability to inhibit enzymes. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have shown effectiveness as inhibitors of human heart chymase, an enzyme involved in cardiovascular diseases (Niwata et al., 1997).
Antimicrobial Properties
Several studies have demonstrated the antimicrobial properties of thiazolidine-2,4-dione derivatives. A particular research synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which showed significant antibacterial and antifungal activities, especially against gram-positive bacteria and fungi (Prakash et al., 2011).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position, which share structural similarities with the compound , have been synthesized as potential antiulcer agents. These compounds showed notable cytoprotective properties in models for ulcer research (Starrett et al., 1989).
properties
IUPAC Name |
3-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-10-2-3-11(16)8-13(10)24(22,23)18-6-4-12(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,12H,4-7,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVGZDPLMMLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione |
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